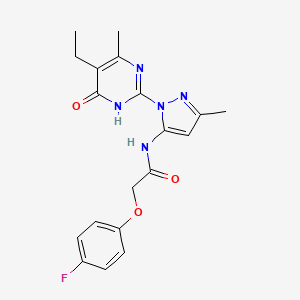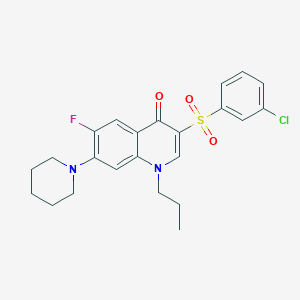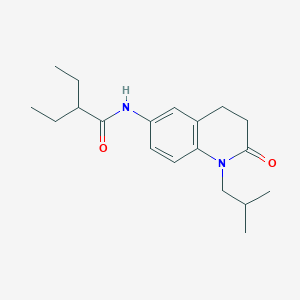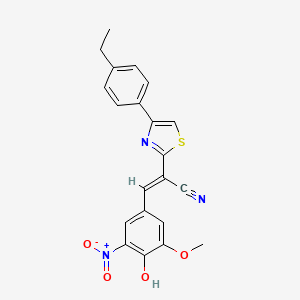
(3-Bromocyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromocyclobutyl)methanol” is a chemical compound with the CAS Number: 1896670-35-1 . It has a molecular weight of 165.03 . The IUPAC name for this compound is (3-bromocyclobutyl)methanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(3-Bromocyclobutyl)methanol” is 1S/C5H9BrO/c6-5-1-4 (2-5)3-7/h4-5,7H,1-3H2 . The molecular formula for this compound is C5H9BrO .
Physical And Chemical Properties Analysis
“(3-Bromocyclobutyl)methanol” has a molecular weight of 165.03 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Methanol in Lipid Dynamics
Methanol is used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Research by Nguyen et al. (2019) demonstrated methanol's significant impact on lipid dynamics, including enhancing the mixing of isotopically distinct lipid vesicle populations and accelerating transfer and flip-flop kinetics. This study highlights methanol's role in influencing the structure-function relationship associated with bilayer composition, crucial for understanding cell survival and protein reconstitution in biomembrane studies (Nguyen et al., 2019).
Methanol in Chemical Synthesis
Methanol serves as a renewable chemical feedstock in fine chemical synthesis. Moran et al. (2011) presented a method using a homogeneous iridium catalyst for direct C–C coupling of methanol and allenes, producing higher alcohols that incorporate all-carbon quaternary centers. This process represents a novel catalytic C–C coupling method, highlighting methanol's potential as a building block in synthesis (Moran et al., 2011).
Methanol in Methanol-to-Olefins Process
Dai et al. (2013) investigated the deactivation mechanisms of SAPO-34 materials used as methanol-to-olefin (MTO) catalysts. Their study provided insights into how crystal size affects deactivation behaviors and olefin selectivity, contributing to the understanding of methanol's role in industrial catalysis (Dai et al., 2013).
Methanol in Biological Conversion to Chemicals
Whitaker et al. (2017) engineered E. coli for the conversion of methanol to metabolites, utilizing a superior NAD-dependent methanol dehydrogenase. Their work demonstrates the potential of using methanol as a substrate for the biological production of chemicals, offering a new avenue for renewable and sustainable chemical synthesis (Whitaker et al., 2017).
特性
IUPAC Name |
(3-bromocyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGLMJVUINDDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromocyclobutyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2657477.png)
![2-(4-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2657478.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2657482.png)
![ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2657483.png)
![3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2657484.png)


![Dimethyl [p-nitrophenylamino]maleate](/img/structure/B2657491.png)

![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B2657493.png)



